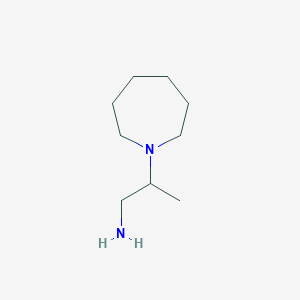

2-(Azepan-1-yl)propan-1-amine

Description

Contextualizing Azepane-Containing Amines in Contemporary Chemical and Biological Research

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a key structural motif in a variety of biologically active molecules and approved pharmaceutical drugs. researchgate.netwikipedia.org Its presence in a molecule can influence properties such as basicity, lipophilicity, and conformational flexibility, which in turn can modulate pharmacological activity. The strategic incorporation of the azepane moiety is a widely utilized approach in the exploration of chemical space around lead compounds in drug discovery programs. researchgate.net

Azepane and its functionalized derivatives are integral components of numerous natural products and synthetic compounds with a wide spectrum of medicinal and pharmaceutical applications. researchgate.net Research has demonstrated their potential in developing agents with antidiabetic, anticancer, and antiviral activities. researchgate.net The versatility of the azepane scaffold makes it a valuable building block for medicinal chemists aiming to design novel therapeutics. researchgate.netwikipedia.org A notable example of a natural product containing an azepane core is the fungal metabolite balanol, a potent protein kinase inhibitor. researchgate.net Furthermore, a variety of pharmaceutical drugs incorporate an azepane ring, including bazedoxifene, cetiedil, and tolazamide. wikipedia.org

The amine functional group, when attached to an azepane ring, introduces a key site for interaction with biological targets, often through hydrogen bonding or ionic interactions. The combination of the azepane ring and an amine group creates a scaffold with significant potential for derivatization and the fine-tuning of pharmacological properties. Recent explorations into simple drug scaffolds have identified chiral bicyclic azepanes as potent inhibitors of monoamine transporters, suggesting potential applications in treating neuropsychiatric disorders. acs.orgnih.gov

Significance of Academic Inquiry into the 2-(Azepan-1-yl)propan-1-amine Scaffold

While extensive research exists for the broader class of azepane-containing amines, the specific compound this compound remains a subject of more specialized academic interest. Its structure, featuring an aminopropane chain attached to the nitrogen of the azepane ring, presents a unique combination of a chiral center and the flexible seven-membered ring.

Academic inquiry into this particular scaffold is significant for several reasons. The synthesis and characterization of this compound and its derivatives contribute to the fundamental understanding of structure-activity relationships within this class of compounds. The specific arrangement of the amine and the azepane ring in this molecule could lead to novel interactions with biological targets that differ from other, more extensively studied, azepane derivatives.

Although detailed research findings on the specific biological activities of this compound are not widely published, its structural similarity to other pharmacologically active amines suggests potential avenues for investigation. For instance, related azepane derivatives have been investigated for their role as intermediates in the synthesis of more complex molecules with potential pharmaceutical applications. The study of such "simple but still unexplored scaffolds" holds potential for new discoveries in drug development. acs.orgnih.gov

Below is a table summarizing the basic chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 900718-02-7 | bldpharm.com |

| Molecular Formula | C9H20N2 | bldpharm.com |

| Molecular Weight | 156.27 g/mol | bldpharm.com |

| IUPAC Name | This compound | aksci.com |

Further research into the synthesis, stereochemistry, and biological evaluation of this compound is warranted to fully elucidate its potential contributions to medicinal chemistry and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(8-10)11-6-4-2-3-5-7-11/h9H,2-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUMREOZJKDEOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 Azepan 1 Yl Propan 1 Amine and Its Analogs

Established Synthetic Routes to 2-(Azepan-1-yl)propan-1-amine and Isomeric Forms

The construction of the this compound scaffold can be achieved through several reliable and well-documented synthetic pathways. These methods offer flexibility in starting materials and reaction conditions, allowing for the synthesis of the target compound and its isomers.

Reductive Amination Protocols for Propanamine Synthesis

Reductive amination is a cornerstone of amine synthesis, providing a direct method for forming carbon-nitrogen bonds. masterorganicchemistry.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this can involve reacting azepane with a suitable three-carbon carbonyl compound.

The general reaction involves the condensation of an aldehyde or ketone with an amine to form an imine, which is subsequently reduced. masterorganicchemistry.com This method is highly effective for creating substituted amines while maintaining control over the degree of alkylation, a common issue with direct alkylation methods. masterorganicchemistry.com

A typical procedure would involve the reaction of azepane with 2-oxopropanal or a related precursor. The initial reaction forms an iminium ion, which is then reduced. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Alternatively, catalytic hydrogenation can be employed, using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. d-nb.info This approach is considered a green chemistry alternative due to its high atom economy. nih.gov

| Reactants | Reducing Agent | Catalyst | Product |

| Azepane, 2-Oxopropanal | H₂ | Pd/C | This compound |

| Azepane, Acetone | NaBH₃CN | - | N-isopropylazepane |

| Azepane, Propanal | NaBH(OAc)₃ | - | N-propylazepane |

The choice of reactants and reducing agents can be tailored to optimize yield and purity. For instance, the reductive amination of α-branched aldehydes with various amines has been shown to produce β-aryl propanamines efficiently. researchgate.net

Alkylation Strategies for Azepane Ring Formation

Alkylation of a pre-existing amine is another fundamental approach to synthesizing N-substituted amines. In the context of this compound, this would typically involve the N-alkylation of azepane with a propanamine derivative bearing a suitable leaving group.

This strategy relies on the nucleophilic character of the secondary amine of the azepane ring. A common method involves reacting azepane with a 2-halopropanamine derivative (e.g., 2-bromopropanamine or 2-chloropropanamine) or a propanamine with a sulfonate ester leaving group (e.g., tosylate or mesylate). The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. biorxiv.org

A general representation of this reaction is the nucleophilic substitution of a leaving group on the propanamine backbone by the azepane nitrogen. biorxiv.org For example, reacting azepane with 2-(3-bromopropyl)isoindoline-1,3-dione in the presence of triethylamine (B128534) yields the corresponding N-alkylated product. biorxiv.org While this example leads to a different final product, the underlying principle of N-alkylation of azepane is the same.

Challenges in this approach can include over-alkylation, although this is less of a concern with a secondary amine like azepane compared to primary amines. The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side reactions.

| Azepane | Alkylating Agent | Base | Product |

| Azepane | 2-Bromopropanamine | Triethylamine | This compound |

| Azepane | 2-Tosylpropanamine | Potassium Carbonate | This compound |

Multicomponent Reactions Incorporating Azepane Moieties

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules in a single step from three or more starting materials. wikipedia.org The Ugi and Mannich reactions are prominent examples of MCRs that can be adapted for the synthesis of this compound analogs.

The Ugi reaction is a four-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org This reaction is highly versatile and allows for the rapid generation of a library of compounds with diverse functionalities. nih.gov To synthesize analogs of this compound, azepane could be used as the amine component, with a suitable aldehyde, carboxylic acid, and isocyanide. The resulting product would be an α-acylamino amide, which could potentially be further modified to yield the desired amine. illinois.edu

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. adichemistry.comorganic-chemistry.org The product is a β-amino-carbonyl compound known as a Mannich base. nih.gov In this context, azepane would act as the secondary amine. The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which then reacts with the enol form of the active hydrogen compound. adichemistry.com This method is particularly useful for aminoalkylation and has been employed in the synthesis of various pharmaceutical compounds. nih.gov

| Reaction | Components | Key Intermediate | Product Type |

| Ugi Reaction | Aldehyde, Azepane, Carboxylic Acid, Isocyanide | Nitrilium ion | α-Acylamino amide |

| Mannich Reaction | Active Hydrogen Compound, Aldehyde, Azepane | Iminium ion | β-Amino-carbonyl compound |

Stereoselective Synthesis of Enantiomerically Enriched this compound

Given that this compound possesses a chiral center at the C2 position of the propanamine chain, the development of stereoselective synthetic methods is of significant importance. These methods aim to produce a single enantiomer of the target compound, which is often crucial for its biological activity.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries used in various asymmetric transformations, including alkylation and aldol (B89426) reactions. nih.govsantiago-lab.com

In a potential synthesis of enantiomerically enriched this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a propionate (B1217596) derivative. The resulting chiral imide can then undergo stereoselective alkylation or other modifications. santiago-lab.com The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary would yield the desired enantiomer of the product.

For example, an N-acyloxazolidinone can be deprotonated to form a Z-enolate, which then reacts with an electrophile. santiago-lab.com The auxiliary is then cleaved, often by hydrolysis or reduction, to give the final product. This approach has been successfully applied to the synthesis of a wide range of chiral molecules. bath.ac.uk

Asymmetric Catalysis in α-Chiral Amine Synthesis

Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. nih.gov This approach utilizes a chiral catalyst to control the stereoselectivity of the reaction. Asymmetric hydrogenation and asymmetric reductive amination are powerful tools for the synthesis of α-chiral amines. nih.govnih.gov

Asymmetric hydrogenation of a prochiral imine is a direct and efficient method for producing chiral amines. nih.gov This involves the use of a transition metal catalyst, such as rhodium, iridium, or ruthenium, complexed with a chiral ligand. nih.govresearchgate.net The chiral ligand creates a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the amine product. This technology has been applied on an industrial scale for the synthesis of various pharmaceuticals. nih.gov

Asymmetric reductive amination combines the formation of an imine and its asymmetric reduction in a one-pot process. liv.ac.uk This method is highly desirable as it avoids the isolation of potentially unstable imine intermediates. liv.ac.uk Chiral catalysts, including those based on iridium with chiral phosphoramidite (B1245037) ligands or chiral phosphoric acids, have been developed for the direct asymmetric reductive amination of ketones with amines. nih.govliv.ac.ukd-nb.info These catalytic systems have shown high enantioselectivities for a broad range of substrates. nih.gov

| Catalytic Method | Catalyst System | Key Feature | Enantioselectivity |

| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / Chiral Phosphine | Direct reduction of pre-formed imine | High ee |

| Asymmetric Reductive Amination | [Ir(COD)Cl]₂ / Chiral Phosphoramidite | One-pot reaction of ketone, amine, and H₂ | Excellent ee |

| Biocatalytic Reductive Amination | Imine Reductases (IREDs) | High stereoselectivity under mild conditions | >99% ee in some cases |

Biocatalysis, using enzymes such as imine reductases (IREDs) or amine dehydrogenases (AmDHs), has also emerged as a powerful strategy for asymmetric reductive amination. researchgate.netrsc.org These enzymes can exhibit exceptional stereoselectivity and operate under mild, environmentally friendly conditions. researchgate.net

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize azepanes is crucial for optimizing existing methods and developing new, more efficient strategies.

Ring Expansion Mechanisms in Azepane Synthesis

Ring expansion reactions are a common and effective way to construct the seven-membered azepane ring from smaller, more readily available cyclic precursors. researchgate.netrsc.orgnih.gov Several distinct mechanisms are employed to achieve this transformation.

Dowd-Beckwith Ring Expansion: This radical-mediated ring expansion involves the formation of an alkyl radical from an α-alkylhalo substituent on a cyclic carbonyl compound. nih.govwikipedia.orgprinceton.edu The radical then attacks the carbonyl group, leading to a bicyclic ketyl intermediate. wikipedia.org This intermediate subsequently rearranges through cleavage of a C-C bond to form an expanded ring. researchgate.netwikipedia.org The reaction is typically initiated with azobisisobutyronitrile (AIBN) and tributyltin hydride. wikipedia.org

Aza-Cope Rearrangement: The thieme.dethieme.de-sigmatropic rearrangement of 1-imino-2-vinylcyclopropanes, known as the 1-aza-Cope rearrangement, provides a direct route to 2,5-dihydro[1H]azepines. nih.gov This reaction proceeds through a concerted mechanism and is often highly stereospecific. A key challenge is the synthesis of the required cis-1-imino-2-vinylcyclopropane intermediate, which can be generated in situ from the reaction of an α-iminometallocarbene with a tethered diene. nih.gov

Photochemical Ring Expansion: Certain photochemical reactions can induce ring expansion to form azepanes. For instance, the irradiation of N-vinylpyrrolidinones with UV light can lead to the formation of azepin-4-ones. organic-chemistry.orgnih.gov The proposed mechanism involves a Norrish Type-I homolytic cleavage of the amide bond to form a biradical intermediate. nih.gov This biradical can then recombine in a different manner to generate an imine, which tautomerizes to the azepinone product. nih.gov Another photochemical strategy involves the conversion of nitroarenes into saturated azepanes through a nitrene insertion and subsequent ring expansion. researchgate.netresearchgate.net

Rearrangement of Azetidiniums: The ring expansion of bicyclic azetidiniums can be used to synthesize larger nitrogen-containing heterocycles, including azepanes. researchgate.net This process is often induced by the formation of ylide intermediates, which then undergo a formal nih.govchim.it-sigmatropic rearrangement. researchgate.net

Reductive Amination Induced Ring Expansion: The reductive amination of aldehydes or ketones with halogenated secondary cyclopropylamines can trigger a cyclopropane (B1198618) ring cleavage, leading to ring-expanded products like tetrahydropyridines and tetrahydroazepines. rsc.org The mechanism involves the departure of a halide ion and a concerted electrocyclic cleavage of the cyclopropane ring. rsc.org

Nucleophilic Substitution and Addition Reaction Pathways

Nucleophilic substitution and addition reactions are fundamental to the synthesis and functionalization of the this compound scaffold and its analogs.

A key strategy for the α-functionalization of unprotected cyclic secondary amines, including azepane, involves a protecting-group-free approach. nih.gov This method utilizes the in situ formation of a cyclic imine, which is then trapped by an organolithium nucleophile. nih.gov The process begins with the deprotonation of the secondary amine, followed by the addition of a hydride acceptor (such as benzophenone) to generate the transient imine. nih.gov This imine is then immediately captured by an organolithium reagent to yield the α-substituted amine. nih.gov This approach is applicable to various ring sizes and a broad range of organolithium nucleophiles. nih.gov

In the context of preparing substituted azepanes, lithiation followed by substitution is a powerful tool. The lithiation of N-Boc-2-phenylazepane with n-butyllithium, followed by trapping with an electrophile, can lead to a variety of α-substituted products. whiterose.ac.uk

Photochemical and Thermal Conditions for Azepane Formation

Both photochemical and thermal conditions can be employed to construct the azepane ring, often through cycloaddition or rearrangement reactions.

Photochemical [5+2] Cycloaddition: A formal [5+2] cycloaddition approach allows for the synthesis of functionalized azepin-4-ones from readily available pyrrolidinones and aldehydes. organic-chemistry.orgnih.gov This two-step procedure involves the condensation of the starting materials to form an N-vinylpyrrolidinone, which then undergoes a photochemical rearrangement upon irradiation with UV light (e.g., 254 nm). nih.gov The reaction is believed to proceed through a Norrish Type-I cleavage, forming a biradical that rearranges to the azepinone product. nih.gov This method is tolerant of a range of substituents on the enamine. nih.gov

Photochemical Oxyfunctionalization: A one-pot photoenzymatic route can be used to synthesize chiral N-Boc-4-amino/hydroxy-azepane. acs.org This process combines a photochemical oxyfunctionalization, which favors the distal C-H positions of the azepane ring, with a stereoselective enzymatic transformation. acs.org

Thermal Ring Closure: Thermal conditions can also be used to induce ring closure to form azepine derivatives. For instance, a 1,7-carbonyl-enamine cyclization has been reported as a new mode for azepine ring formation, leading to functionalized heterocyclic fused azepine ring systems. chem-soc.si

Aza Paternò–Büchi Reaction: While primarily used for the synthesis of four-membered azetidines, the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a potential photochemical route to nitrogen-containing heterocycles. rsc.org Traditionally, this reaction requires harsh UV light, but recent developments have utilized visible-light photocatalysis to achieve this transformation under milder conditions. rsc.orgchemrxiv.org

Site-Selective C-H Alkylation Reactions Involving Amine Substrates

The direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis, offering a more atom-economical and efficient way to modify existing molecular scaffolds. thieme.dechim.it Several methods have been developed for the site-selective C-H alkylation of cyclic amines like azepane.

Photoredox-Catalyzed α-C(sp³)-H Alkylation: Visible-light photoredox catalysis can be used for the site-selective α-functionalization of primary amine derivatives. scispace.comnih.gov By choosing an appropriate nitrogen-protecting group, such as a trifluoromethanesulfonyl group, the α-C-H bond becomes more susceptible to intermolecular hydrogen atom transfer (HAT), leading to the formation of an α-amino radical that can be coupled with electron-deficient alkenes. scispace.comnih.gov

Reversible HAT-Catalyzed α-C(sp³)–H Functionalization: A general method for the regioselective α-C(sp³)–H functionalization of trialkylamines has been developed using silanethiols as reversible HAT catalysts under visible light photoredox conditions. nih.gov The key to this method's success is the rapid reversibility of the HAT process, which allows for the selective trapping of the more substituted and nucleophilic α-amino radical. nih.gov

Protecting-Group-Free α-C–H Bond Functionalization: As mentioned previously, a protecting-group-free method allows for the α-functionalization of cyclic secondary amines. nih.gov This approach involves the in situ generation of a cyclic imine via deprotonation and reaction with a hydride acceptor, followed by trapping with an organolithium nucleophile. nih.gov

Borane-Catalyzed C–H Alkylation: B(C₆F₅)₃ can catalyze the C–H alkylation of tertiary amines with electron-deficient olefins. acs.org The site selectivity (α- versus β-alkylation) can be controlled by the reaction conditions. α-Alkylation is kinetically favored, while β-alkylation is thermodynamically favored and can be achieved at higher temperatures in polar solvents. acs.org

Zirconium-Catalyzed Intramolecular α-Alkylation: Zirconium-based catalysts can be used for the intramolecular α-alkylation of primary amines without the need for a nitrogen protecting group. nih.govresearchgate.net Mechanistic studies suggest that bridging metallaaziridine species are the active catalytic intermediates for this α-functionalization. nih.govresearchgate.net

Table 2: Comparison of C-H Alkylation Methods for Amine Substrates

| Method | Catalyst/Reagent | Selectivity | Key Mechanistic Feature | Reference |

| Photoredox-Catalyzed Alkylation | Visible light photocatalyst, N-trifluoromethanesulfonyl group | α-position | Intermolecular Hydrogen Atom Transfer (HAT) | scispace.comnih.gov |

| Reversible HAT-Catalyzed Alkylation | Silanethiol, visible light photocatalyst | α-position (more substituted) | Reversible HAT under Curtin-Hammett control | nih.gov |

| Protecting-Group-Free Alkylation | n-BuLi, hydride acceptor, organolithium | α-position | In situ formation of a cyclic imine | nih.gov |

| Borane-Catalyzed Alkylation | B(C₆F₅)₃ | α- or β-position (condition dependent) | Kinetically (α) vs. thermodynamically (β) controlled | acs.org |

| Zirconium-Catalyzed Alkylation | Zirconium pyridonate complexes | α-position (intramolecular) | Bridging metallaaziridine intermediate | nih.govresearchgate.net |

Derivatization Strategies for the this compound Scaffold

Once the core azepane ring is formed, various derivatization strategies can be employed to introduce additional functionality and create a diverse library of compounds based on the this compound scaffold.

N-Substitution: The nitrogen atom of the azepane ring is a common site for derivatization. This can be achieved through standard N-alkylation or N-arylation reactions. For example, reductive amination can be used to introduce various substituents onto the nitrogen atom. ugent.be

α-Functionalization: As discussed in the C-H alkylation section, the α-position to the nitrogen atom is a key site for introducing substituents. Methods like lithiation followed by reaction with an electrophile are effective for this purpose. whiterose.ac.uk Palladium-catalyzed cross-coupling reactions of α-halo eneformamides derived from caprolactam can also be used to introduce alkenyl, alkynyl, and aryl groups at the α-position. acs.org

Functionalization at Other Ring Positions: The development of methods for functionalizing positions on the azepane ring other than the α-position is an active area of research. acs.org Diastereoselective conjugate additions, as described earlier, provide a powerful means to introduce substituents at the C4, C5, and C6 positions. cancer.govacs.org

Derivatization of Appended Side Chains: The propan-1-amine side chain of the target compound also offers opportunities for derivatization. The primary amine can be converted into a wide range of functional groups, such as amides, sulfonamides, or carbamates, through reactions with appropriate electrophiles. nih.gov

Synthesis of Fused Ring Systems: The azepane ring can be fused to other heterocyclic or carbocyclic rings to create more complex molecular architectures. For example, pyrimido[1,6-a]azepines can be prepared from a key amino-azepine derivative. nih.gov Similarly, pyrazinoazepine and azepinoquinoxaline derivatives can be synthesized through condensation reactions. chem-soc.si

Amide Bond Formation

The formation of an amide bond is a fundamental transformation in organic and medicinal chemistry, frequently employed to link the this compound core to various carboxylic acids. mychemblog.com This reaction is highly favored by chemists due to the vast commercial availability of carboxylic acid and amine derivatives, enabling the efficient generation of novel compounds. mychemblog.com

Direct condensation of a carboxylic acid and an amine is typically a slow process because of a competing acid-base proton exchange. mychemblog.com To overcome this, the carboxylic acid is converted into a more electrophilic, activated form. mychemblog.com Common strategies involve the use of coupling agents or the conversion of the carboxylic acid to an acyl chloride. mychemblog.com

A plethora of coupling reagents have been developed to facilitate this transformation under mild conditions. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Widely used classes of coupling agents include:

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. researchgate.net

Uronium/Guanidinium Salts: Reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) are highly effective and commonly used in modern synthetic chemistry. mychemblog.comresearchgate.net The reaction typically proceeds at room temperature in an aprotic solvent like dimethylformamide (DMF) with a tertiary amine base such as N,N-diisopropylethylamine (DIEA). mychemblog.com

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also effective activators. researchgate.net

An alternative to coupling agents is the two-step Schotten-Baumann reaction. mychemblog.com This involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. mychemblog.comresearchgate.net The resulting acyl chloride readily reacts with the amine to form the amide bond. mychemblog.com

The table below summarizes representative amide formation reactions involving azepane-containing amines.

| Amine Reactant | Carboxylic Acid/Derivative | Coupling Agent/Conditions | Resulting Amide Product | Reference |

|---|---|---|---|---|

| 6-methoxybenzo[d]thiazol-2-amine | 2-(4-(pyridin-4-yl)phenyl)acetic acid | HATU, DIEA, DMF | N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(pyridin-4-yl)phenyl)acetamide | mychemblog.com |

| 2-(azepan-1-yl)ethanamine | Ethyl glyoxylate (B1226380) oxime | General Method B | N-(2-(azepan-1-yl)ethyl)-2-(hydroxyamino)-2-iminoacetamide | google.com |

| Azepane and Thiophene (B33073) derivative | Phenoxyacetic acid derivative | Carbodiimides | N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide |

Introduction of Heterocyclic and Aromatic Substituents

The functionalization of the this compound scaffold with heterocyclic and aromatic groups is a primary strategy for developing novel compounds. This is most commonly achieved through the amide coupling reactions described previously, where the amine is reacted with a carboxylic acid that already bears the desired ring system.

Research has demonstrated the synthesis of various analogs using this approach. For instance, N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides were identified as potent inhibitors of the glycine (B1666218) transporter 1 (GlyT1). researchgate.net In this series, an initial hit was optimized by replacing a piperidine (B6355638) ring with an azepane, which modestly increased potency. researchgate.net Subsequent introduction of various phenyl sulfonamides and substitution on the 2-phenylethyl aromatic ring led to a significant increase in inhibitor potency. researchgate.net

Similarly, complex heterocyclic systems can be introduced. The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide incorporates a thiophene ring attached to the ethylamine (B1201723) backbone and a substituted phenoxy group via the final amide coupling step. Another example involves the creation of n-[2-(azepan-1-yl)ethyl]-4-(2-phenyl-4,5,6,7-tetrahydroindol-1-yl)benzamide, which attaches a large, fused tetrahydroindole moiety to the azepane-containing fragment through an amide linkage. google.com

While amide coupling is a prevalent method, other advanced synthetic techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) can also be employed to form carbon-carbon or carbon-nitrogen bonds, respectively, attaching aromatic and heterocyclic groups to the core structure. researchgate.net

The following table presents examples of analogs featuring these substituents.

| Analog Structure | Introduced Substituent(s) | Synthetic Approach | Reference |

|---|---|---|---|

| N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides | Phenyl, Benzenesulfonyl | Sulfonamide bond formation | researchgate.net |

| N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide | Thiophene, 4-(propan-2-yl)phenoxy | Amide coupling | |

| n-[2-(azepan-1-yl)ethyl]-4-(2-phenyl-4,5,6,7-tetrahydroindol-1-yl)benzamide | Phenyl, Tetrahydroindole | Amide coupling | google.com |

Advanced Analytical Methodologies in Research on 2 Azepan 1 Yl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-(Azepan-1-yl)propan-1-amine, both ¹H and ¹³C NMR are used to confirm the connectivity and chemical environment of each atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule. In a patent describing the synthesis of (S)-2-(Azepan-1-yl)propan-1-amine, the following chemical shifts were reported for the compound in DMSO-d₆. google.com These shifts correspond to the ten carbon atoms of the molecule. The signals for the azepane ring carbons typically appear in the aliphatic region, while the carbons of the propan-1-amine side chain are distinguished by their specific chemical environments. google.com For comparison, the related isomer, 3-(azepan-1-yl)propan-1-amine (B112506), shows characteristic shifts in CDCl₃ at δ 56.06, 55.59, 40.80, 31.39, 28.00, and 26.91. acs.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the azepane ring and the propanamine side chain. The azepane ring protons would likely appear as complex multiplets in the aliphatic region. The protons on the propanamine moiety would include a doublet for the methyl group (CH₃), a multiplet for the methine proton (CH), and signals for the two methylene (B1212753) groups (CH₂) and the primary amine (NH₂) protons. The integration of these signals would confirm the number of protons in each environment, and coupling patterns would help establish the connectivity between them.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of a compound by measuring its mass with very high accuracy. For this compound (C₁₀H₂₂N₂), the calculated exact mass is 170.1783 g/mol . HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ at m/z 171.1856. The observation of this ion with a mass accuracy within a few parts per million (ppm) of the calculated value provides strong evidence for the compound's molecular formula. nih.gov

In addition to accurate mass determination, mass spectrometry provides structural information through analysis of fragmentation patterns. While specific fragmentation data for this compound is not widely published, patterns can be predicted based on its structure and data from related compounds. Common fragmentation pathways would likely include:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atoms is a common pathway for amines. This could lead to the loss of an ethyl group from the propanamine side chain or cleavage within the azepane ring.

Loss of the side chain: Cleavage of the bond between the azepane nitrogen and the propanamine side chain would result in fragments corresponding to the azepane ring and the aminopropane cation.

Ring cleavage: Fragmentation of the azepane ring itself can produce a series of characteristic smaller ions.

Analysis of these fragments helps to piece together the molecular structure, complementing the data obtained from NMR spectroscopy.

Chromatographic Techniques for Isolation, Purity Assessment, and Isomer Separation

Chromatographic methods are essential for the isolation of this compound from reaction mixtures, the assessment of its purity, and the separation of its stereoisomers.

Isolation and Purity Assessment: Following synthesis, flash column chromatography is a standard method for purification. For structurally similar amino-azepane derivatives, silica (B1680970) gel is often used as the stationary phase, with mobile phases consisting of solvent mixtures like ethyl acetate/methanol or dichloromethane/methanol, often with a small amount of a basic additive like triethylamine (B128534) (NEt₃) or ammonia (B1221849) (NH₃) to prevent peak tailing and improve separation of basic amines. biorxiv.orgbiorxiv.org The purity of the collected fractions is then typically assessed by Thin Layer Chromatography (TLC) or a quantitative technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Isomer Separation: this compound possesses a stereocenter at the second carbon of the propane (B168953) chain, meaning it exists as a pair of enantiomers, (R)- and (S)-2-(Azepan-1-yl)propan-1-amine. Separating these enantiomers is crucial as they may exhibit different biological activities. Chiral HPLC is the predominant technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. For analogous compounds, polysaccharide-based CSPs, such as those commercialized under the Chiralpak® brand (e.g., Chiralpak IA, Chiralpak AD), have proven effective in resolving enantiomers. researchgate.netgoogle.com The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like ethanol (B145695) or isopropanol), is optimized to achieve the best resolution. researchgate.netgoogle.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. The resulting spectrum serves as a unique "molecular fingerprint" that can be used for identification and to confirm structural features.

For this compound, the key expected vibrational modes are:

N-H Vibrations: The primary amine group (-NH₂) will exhibit characteristic N-H stretching vibrations, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region of the IR spectrum. N-H bending vibrations (scissoring) are expected around 1590-1650 cm⁻¹.

C-H Vibrations: Aliphatic C-H stretching vibrations from the methyl, methylene, and methine groups will be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations occur at lower wavenumbers, typically between 1350 and 1470 cm⁻¹.

C-N Vibrations: The C-N stretching vibrations of the aliphatic amine are expected in the 1000-1250 cm⁻¹ range.

Table of Compounds Mentioned

Computational Chemistry and Theoretical Studies on 2 Azepan 1 Yl Propan 1 Amine

Molecular Modeling and Simulation of 2-(Azepan-1-yl)propan-1-amine Structure and Conformational Dynamics

Molecular modeling and simulation techniques are essential for understanding the three-dimensional structure and dynamic behavior of flexible molecules like this compound. The presence of a seven-membered azepane ring and a rotatable propanamine side chain results in a complex conformational landscape.

The exploration identifies various spatial arrangements of the atoms. For this compound, this involves the puckering of the azepane ring and the rotation around the single bonds of the propanamine side chain. Energy minimization refines these structures to find local and global energy minima, which represent the most probable conformations of the molecule. The relative energies of these conformers determine their population distribution at a given temperature. Incorporation of azepane-based amino acids into peptides has been shown to promote specific helical structures, highlighting the ring's influence on molecular conformation. chemrxiv.org

This table presents hypothetical data from a conformational analysis of this compound, illustrating how different ring puckers and side-chain torsions result in varying energy levels. Such data is typically generated using molecular mechanics force fields.

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, providing insights into its dynamics and interactions with its environment, such as a solvent. genominfo.org In an MD simulation, the molecule is placed in a simulated box, often filled with water molecules, and the system's evolution is tracked over time by solving Newton's equations of motion. biorxiv.org

For this compound, MD simulations can reveal how the molecule behaves in an aqueous solution. These simulations can last from nanoseconds to microseconds and provide detailed information on conformational transitions, solvent accessibility, and the formation of intramolecular and intermolecular hydrogen bonds. genominfo.orgbiorxiv.org Analysis of the simulation trajectory, using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), helps to quantify the stability of the molecule's conformation and the flexibility of its constituent atoms. genominfo.org For instance, simulations can show the stability of ligand-receptor complexes, with stable interactions often characterized by an RMSD of less than 2 Å over the simulation period.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, which governs the molecule's properties and reactivity. nih.govresearchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic properties of molecules. nih.gov It is widely used to predict molecular geometries, electronic distribution, and other properties with high accuracy. researchgate.netals-journal.com For this compound, DFT calculations begin with geometry optimization to find the lowest energy structure. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

This table displays hypothetical electronic properties for this compound calculated using DFT at the B3LYP/6-31G level of theory. These parameters are fundamental for assessing the molecule's stability and reactivity.*

DFT is a powerful tool for predicting various spectroscopic parameters. researchgate.net Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that arise from electronic transitions between molecular orbitals. als-journal.com Furthermore, by employing methods like Gauge-Including Atomic Orbitals (GIAO), DFT can accurately predict NMR chemical shifts (¹H and ¹³C), which is invaluable for structural elucidation and confirming experimental assignments. researchgate.net

Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can also be calculated. arabjchem.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. arabjchem.org A large gap suggests high stability, while a small gap indicates higher reactivity. Other descriptors like ionization potential, electron affinity, electronegativity, and global hardness provide further quantitative measures of the molecule's reactivity.

This table presents hypothetical spectroscopic and reactivity data for this compound as predicted by DFT calculations. Such predictions are vital for comparing with experimental data and understanding molecular behavior.

In Silico Prediction of Molecular Interactions and Pharmacokinetic Relevance

The potential of a molecule as a drug candidate is heavily dependent on its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). sci-hub.senih.gov In silico tools are widely used in the early stages of drug discovery to predict these properties, helping to identify candidates with favorable profiles and flag those likely to fail. nih.gov

For this compound, various computational models can predict its ADME profile. These models use the molecule's structure to estimate properties like lipophilicity (LogP), aqueous solubility (LogS), intestinal absorption, and blood-brain barrier (BBB) penetration. nih.govfrontiersin.org For example, properties like CNS permeability are critical for compounds targeting the central nervous system. osti.gov In silico models can predict whether a compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which can prevent a drug from reaching its target in the brain. nih.gov Predictions regarding metabolism, particularly interactions with Cytochrome P450 (CYP) enzymes, are also crucial, as these enzymes are responsible for the breakdown of most drugs. frontiersin.org The prediction of molecular interactions with specific biological targets, such as receptors or enzymes, can be achieved through molecular docking studies. biotechnologia-journal.org

This table provides a summary of hypothetical in silico ADME predictions for this compound. These predictions are essential for evaluating its drug-likeness and potential pharmacokinetic behavior in vivo.

Molecular Docking and Binding Energy Calculations for Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its receptor.

While specific molecular docking studies exclusively on this compound are not extensively detailed in the provided search results, related compounds and scaffolds offer insights into its potential biological targets and binding interactions. For instance, derivatives of azepane have been investigated for their binding affinity to various receptors. One study on multitargeting histamine (B1213489) H3 receptor (H3R) ligands involved the design of acetyl- and propionyl-phenoxyalkyl derivatives with an azepane moiety. mdpi.com The results showed that compounds like 1-(4-((5-(azepan-1-yl)pentyl)oxy)phenyl)propan-1-one and 1-(4-((6-(azepan-1-yl)hexyl)oxy)phenyl)propan-1-one exhibited high affinity for human H3Rs, with Ki values of 30 nM and 42 nM, respectively. mdpi.comresearchgate.net These findings suggest that the azepane group can be a key structural feature for interaction with G protein-coupled receptors.

Another study focused on benzothiazole-based derivatives as H3R ligands. The 3-(azepan-1-yl)propyloxy-linked benzothiazole (B30560) derivative displayed a very high affinity with a Ki value of 0.012 μM. researchgate.net Such computational and experimental data highlight the importance of the azepane ring in achieving high binding affinity at specific biological targets.

The binding free energy, often calculated after docking, provides a quantitative measure of the stability of the ligand-receptor complex. For example, in a study of different compounds, the binding free energy changes were calculated to assess the thermodynamical stability of the formed complexes. researchgate.net Although a specific binding energy for this compound is not provided, the principles of these calculations are fundamental to understanding its potential interactions.

The following table summarizes the binding affinities of some azepane derivatives from the literature.

| Compound/Derivative | Target | Binding Affinity (Ki) |

| 1-(4-((5-(azepan-1-yl)pentyl)oxy)phenyl)propan-1-one | Histamine H3 Receptor | 30 nM mdpi.comresearchgate.net |

| 1-(4-((6-(azepan-1-yl)hexyl)oxy)phenyl)propan-1-one | Histamine H3 Receptor | 42 nM mdpi.comresearchgate.net |

| 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative | Histamine H3 Receptor | 0.012 µM researchgate.net |

Theoretical Permeability Prediction, including Blood-Brain Barrier (BBB) Permeability

The ability of a compound to cross biological membranes, particularly the blood-brain barrier (BBB), is a critical factor for drugs targeting the central nervous system (CNS). Theoretical models are frequently used to predict this permeability.

In silico predictions for BBB penetration are often based on physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govfrontiersin.org Generally, small molecules with a molecular mass under 400-500 Da and forming fewer than 8-10 hydrogen bonds are more likely to cross the BBB. nih.gov

Studies on CNS-permeable compounds have shown that modulating the pKa of an amine can significantly affect BBB permeability. nih.gov For azepine-containing compounds, efforts to increase lipophilicity and reduce the pKa of the azepine nitrogen have been a focus for enhancing brain penetration. nih.gov

While specific theoretical permeability data for this compound is not available in the provided results, predictions for similar structures are informative. For a range of compounds, the predicted brain/blood partition coefficient (QPlogBB) is a common metric, with an accepted range of -3.0 to 1.2 for BBB penetration. researchgate.net In one study, all investigated hydantoin-triazines were predicted to be BBB-permeable with QPlogBB values from -0.98 to -0.33. researchgate.net Conversely, some computational models predicted that certain pyrazolopyrimidine derivatives would not be able to pass the blood-brain barrier, having a BBB level of 3 or 4 in the ADMET plot. rsc.org

The Parallel Artificial Membrane Permeability Assay (PAMPA) is an in vitro method used to predict passive diffusion across membranes like the BBB. frontiersin.orgnih.gov Studies on compounds with structural similarities to this compound have utilized PAMPA-BBB assays to evaluate their permeability. nih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (excluding toxicity)

In silico ADME prediction is a crucial step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. brieflands.com These predictions encompass properties like intestinal absorption, plasma protein binding, and metabolic stability.

Computational tools can predict various ADME parameters. For instance, a study on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazolo[1,5-c]pyrimidine derivatives predicted their ADMET properties. rsc.org Most of the synthesized compounds were predicted to have good to moderate human intestinal absorption (absorption level = 0 or 1) and good aqueous solubility (level 2 or 3). rsc.org They were also predicted to be non-inhibitors of Cytochrome P450 2D6 (CYP2D6), a key enzyme in drug metabolism. rsc.org

Another study investigating 1,2,3 triazole core compounds predicted low skin permeability and moderate water solubility. pensoft.net These compounds were predicted to be inhibitors of CYP2C19, CYP2C9, and CYP3A4, but also substrates for the P-gp efflux pump, which can impact their distribution and elimination. pensoft.net

A summary of predicted ADME properties for related compound classes is presented in the table below.

| Compound Class | Predicted Human Intestinal Absorption | Predicted Aqueous Solubility | Predicted CYP2D6 Inhibition |

| Pyrazolopyrimidine derivatives | Good to Moderate rsc.org | Good rsc.org | Non-inhibitor rsc.org |

| 1,2,3 Triazole derivatives | High (for H1 compound) pensoft.net | Moderate pensoft.net | Not specified |

These theoretical predictions, while not specific to this compound itself, provide a framework for understanding the likely ADME profile of this compound based on the behavior of structurally related molecules. Such computational screening helps in prioritizing compounds for further experimental evaluation.

Metabolic Pathways and Stability Research on 2 Azepan 1 Yl Propan 1 Amine Derivatives

Identification of Metabolic Soft Spots within the Azepane Ring and Propane (B168953) Chain

Metabolic "soft spots" are chemically labile sites on a molecule that are most susceptible to enzymatic modification. Identifying these positions is a key step in medicinal chemistry, as it allows for targeted structural modifications to improve metabolic stability.

For 2-(azepan-1-yl)propan-1-amine derivatives, several potential soft spots can be predicted based on common metabolic reactions:

α-Carbon to the Azepane Nitrogen: The carbon atoms adjacent to the nitrogen within the azepane ring are susceptible to oxidation, which can lead to ring-opening or the formation of lactams.

Propane Chain: The propane chain, particularly the carbon atom attached to the azepane nitrogen and the carbon bearing the amine group, can undergo hydroxylation.

N-Dealkylation: The bond between the azepane nitrogen and the propane chain could be a site for N-dealkylation, although this is generally less common for cyclic amines compared to their acyclic counterparts.

Oxidation of the Azepane Ring: The carbons within the azepane ring itself, particularly those at positions 3 and 4, can be sites of hydroxylation.

Elucidation of Proposed Metabolic Pathways and Metabolite Identification

Based on the identified metabolic soft spots, several metabolic pathways can be proposed for this compound and its analogs. These pathways primarily involve oxidative reactions catalyzed by CYP450 enzymes, followed by potential Phase II conjugation reactions.

Proposed Phase I Metabolic Pathways:

Hydroxylation: This is a common metabolic transformation. Hydroxylation can occur on the azepane ring, leading to the formation of various hydroxylated metabolites. The propane chain is also a likely site for hydroxylation.

N-Oxidation: The nitrogen atom in the azepane ring can be oxidized to form an N-oxide.

Deamination: The primary amine group on the propane chain can be removed through oxidative deamination, leading to the formation of a ketone or aldehyde.

Proposed Phase II Metabolic Pathways:

Following Phase I metabolism, the newly introduced functional groups (e.g., hydroxyl groups) can undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion. These reactions include:

Glucuronidation: Attachment of glucuronic acid to hydroxyl or amine groups.

Sulfation: Conjugation with a sulfonate group.

The identification of these metabolites is typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy on samples from in vitro or in vivo metabolism studies.

Strategies for Enhancing Metabolic Stability of Azepane Moieties through Structural Modification

Once metabolic soft spots are identified, medicinal chemists can employ various strategies to block these sites and enhance the metabolic stability of the azepane moiety.

Deuterium Incorporation: Replacing hydrogen atoms at metabolically labile positions with deuterium can strengthen the carbon-hydrogen bond, slowing the rate of CYP450-mediated bond cleavage. This strategy, known as the "kinetic isotope effect," can significantly increase the metabolic half-life of a compound without altering its pharmacological activity.

Introduction of Steric Hindrance: Placing bulky groups near a metabolic soft spot can sterically hinder the approach of metabolizing enzymes, thereby reducing the rate of metabolism at that site.

Ring Contraction or Expansion: In some cases, altering the size of the heterocyclic ring can impact its metabolic stability. For azepanes, reducing the ring size to a six-membered piperidine (B6355638) or a five-membered pyrrolidine ring can sometimes improve metabolic stability, as larger rings can be more flexible and adopt conformations that are more amenable to enzymatic metabolism.

Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups on the azepane ring can decrease its electron density, making it less susceptible to oxidative metabolism.

Bioisosteric Replacement: Replacing the azepane ring with a different, more metabolically stable heterocyclic system that maintains the necessary pharmacological interactions is another common strategy.

Theoretical Prediction of Metabolic Transformations

In addition to experimental studies, computational models play an increasingly important role in predicting the metabolic fate of drug candidates. These in silico tools can predict the sites of metabolism (SOMs) and the likely metabolites that will be formed.

Various computational approaches are available:

Rule-based systems: These programs use a predefined set of biotransformation rules derived from known metabolic reactions to predict potential metabolites.

Quantum mechanical methods: These approaches calculate the reactivity of different atoms within a molecule to predict the most likely sites of metabolism. For instance, they can predict the ease of hydrogen atom abstraction by CYP450 enzymes.

Machine learning models: These models are trained on large datasets of known metabolic transformations and can predict the likelihood of metabolism at different sites on a new molecule.

For this compound and its derivatives, these predictive models can be valuable tools to prioritize which analogs to synthesize and to guide the design of more metabolically robust compounds. They can help to identify potential metabolic liabilities before resource-intensive experimental studies are undertaken.

Applications and Future Directions in Academic Research

Utilization of 2-(Azepan-1-yl)propan-1-amine as a Chemical Probe for Fundamental Biological Research

While direct research utilizing this compound as a chemical probe is not extensively documented, the broader class of azepane-containing compounds has shown significant potential in this area. Azepane derivatives are known to possess diverse biological activities, including antidiabetic, anticancer, and antiviral properties, making them valuable starting points for developing tools to investigate biological systems. nih.govresearchgate.net For instance, the natural product (-)-Balanol, which contains an azepane ring, is a potent inhibitor of protein kinase C and has been a scaffold for developing analogues for further biological study. lifechemicals.com

The structure of this compound, featuring both a cyclic secondary amine within the azepane ring and a primary amine on the propane (B168953) side-chain, offers multiple points for modification. These sites can be functionalized with reporter tags (e.g., fluorophores, biotin) or photoreactive groups to create sophisticated chemical probes. Such probes could be used to:

Identify and validate novel biological targets.

Map protein-ligand interactions within a cell.

Elucidate the mechanism of action of bioactive azepane-containing molecules.

Serve as imaging agents for specific cellular processes or receptors.

Given that structurally related propan-2-amine derivatives have demonstrated antibacterial activity, it is plausible that probes based on the this compound scaffold could be developed to investigate bacterial pathways or drug resistance mechanisms. nih.gov The development of such tools is essential for advancing fundamental biological research and providing new avenues for therapeutic intervention.

Development of Advanced Synthetic Methodologies for Complex Azepane-Containing Architectures

The synthesis of seven-membered rings like azepane has historically been a challenge for organic chemists. nih.gov However, recent years have seen the development of powerful and innovative methodologies for constructing complex and highly functionalized azepane architectures. These advanced synthetic strategies are crucial for accessing novel derivatives of this compound and exploring their structure-activity relationships (SAR). nih.gov

Several cutting-edge methods have emerged, moving beyond traditional ring-closing and expansion reactions. researchgate.net A palladium-catalyzed [5 + 2] annulation provides a straightforward route to N-aryl azepane derivatives under mild conditions. rsc.org Another novel approach involves a formal 1,3-migration of hydroxy and acyloxy groups initiated by an α-imino rhodium carbene, which leads to densely functionalized azepanes. acs.org Furthermore, ligand-controlled silver-catalyzed nitrene transfer allows for tunable synthesis, selectively producing either azepine derivatives or other cyclic structures based on the ligand used. thieme-connect.com These modern techniques offer unprecedented control over the synthesis of these complex scaffolds.

| Methodology | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Photochemical Dearomative Ring Expansion | Blue Light | Converts simple nitroarenes into complex azepanes in two steps at room temperature. | researchgate.net |

| Silyl-aza-Prins Cyclization | InCl₃ or TMSOTf (Lewis Acids) | Provides trans-azepanes with high yields and diastereoselectivity; reaction outcome depends on the Lewis acid used. | nih.gov |

| Pd/LA-Catalyzed [5 + 2] Annulation | Palladium / Lewis Acid | A practical and diverse method for synthesizing non-fused N-aryl azepanes under very mild conditions. | rsc.org |

| Formal 1,3-Migration/Annulation | Rhodium Carbene | A unique migration-annulation protocol for synthesizing seven-membered N-heterocycles with good functional group tolerance. | acs.org |

| Ligand-Controlled Nitrene Transfer | Silver Catalyst with BOX or Phen Ligands | Chemoselective process where the choice of ligand directs the reaction towards either azepine formation or C-H amination. | thieme-connect.com |

The application of these methodologies, particularly those that allow for the stereoselective synthesis of chiral amines, is paramount for creating enantiomerically pure versions of this compound and its derivatives for biological evaluation. nih.govnih.gov

Integration of Chemoinformatics and Rational Design for Novel Azepane-Based Chemical Entities

Chemoinformatics and rational drug design have become indispensable tools in modern medicinal chemistry, accelerating the discovery of new therapeutic agents. nih.gov These computational approaches are particularly relevant for designing novel chemical entities based on the this compound scaffold. The inherent flexibility of the azepane ring means that its conformation can significantly impact biological activity, a property that can be effectively studied using computational modeling. lifechemicals.com

The process of rational design for azepane-based compounds involves several key chemoinformatic techniques. Molecular docking simulations can predict how different derivatives of this compound might bind to the active site of a target protein, such as a kinase or receptor. nih.gov This allows researchers to prioritize compounds for synthesis. Quantitative Structure-Activity Relationship (QSAR) studies can build mathematical models that correlate the structural features of a series of compounds with their biological activity, guiding the design of more potent molecules. nih.gov

| Chemoinformatic Tool | Application | Purpose in Azepane-Based Design |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. | To identify potential protein targets for this compound derivatives and optimize interactions for higher potency. |

| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure with biological activity. | To guide the modification of the azepane scaffold to enhance desired biological effects and reduce off-target activity. |

| Virtual Screening | Computationally screens large libraries of virtual compounds against a target. | To rapidly identify promising derivatives from a virtual library based on this compound for future synthesis. |

| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | To assess the drug-likeness of novel azepane derivatives early in the design process, minimizing late-stage failures. nih.gov |

By integrating these computational methods, researchers can explore a vast chemical space around the this compound core, designing novel molecules with optimized potency, selectivity, and pharmacokinetic properties before committing to resource-intensive chemical synthesis.

Emerging Research Avenues for Azepane-Containing Amines in Material Science and Catalysis

While the primary focus of azepane research has been in pharmaceuticals, emerging avenues are being explored in material science and catalysis. The unique structural and electronic properties of the azepane ring make it an interesting building block for new functional materials and ligands.

Material Science: The incorporation of azepane derivatives into larger molecular structures is an area of growing interest. For example, organofluorine compounds, which can include fluorinated azepanes, are finding increasing applications in modern materials science. nih.gov Additionally, azepane-1-carbodithioate has been used as a ligand to synthesize organotin(IV) complexes, demonstrating the utility of azepane derivatives in coordination chemistry and potentially in the development of new materials with specific electronic or optical properties. researchgate.net The presence of two amine functionalities in this compound makes it a candidate for incorporation into polymers or metal-organic frameworks (MOFs), potentially creating materials with novel catalytic, gas-capture, or conductive properties.

Catalysis: The nitrogen atoms in this compound can act as coordination sites for transition metals, suggesting its potential use as a ligand in catalysis. While many studies focus on catalysts for synthesizing azepanes, the use of azepanes as part of a catalytic system is a less explored but promising field. rsc.orgnih.gov The development of chiral ligands is a cornerstone of asymmetric catalysis, used to produce single-enantiomer drugs. nih.gov Given its chiral center, an enantiomerically pure form of this compound could serve as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. Such metal-ligand complexes could be investigated for their efficacy in catalyzing a variety of asymmetric reactions, such as hydrogenations, C-C bond formations, or aminations, providing a new tool for synthetic chemists.

Q & A

Q. What are the established synthetic routes for 2-(Azepan-1-yl)propan-1-amine, and what reaction conditions optimize yield and purity?

Methodological Answer: Synthesis typically involves:

- Step 1 : Functionalization of azepane (a seven-membered nitrogen heterocycle) via alkylation or nucleophilic substitution. For example, azepane reacts with 1-bromo-2-propanol under basic conditions to form 2-(azepan-1-yl)propan-1-ol, which is subsequently oxidized or aminated .

- Step 2 : Conversion of the alcohol group to an amine via reductive amination (e.g., using NaBH/NH) or Mitsunobu reaction with phthalimide .

Optimization Tips : - Use anhydrous solvents (e.g., THF or DMF) to minimize side reactions.

- Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.

- Purify via column chromatography (silica gel, eluent: CHCl/MeOH gradient) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the azepane ring (δ 2.5–3.5 ppm for N-CH protons) and the propan-1-amine backbone (δ 1.2–1.8 ppm for CH-CH-NH) .

- Mass Spectrometry (MS) : ESI-MS (m/z 158.2 [M+H]) validates molecular weight .

- X-ray Crystallography : For absolute configuration, use SHELX software for refinement (e.g., SHELXL-2018 for resolving chiral centers) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and how can enantiomers be resolved?

Methodological Answer:

- Stereochemical Impact : The chiral center at the propan-1-amine position affects binding to biological targets (e.g., GPCRs or enzymes). Enantiomers may exhibit divergent IC values in assays .

- Resolution Techniques :

- Chiral Chromatography : Use a Chiralpak IA column (hexane:isopropanol 90:10) for baseline separation.

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Source of Contradictions : Variability in purity (>95% vs. <90%), solvent residues (e.g., DMSO in assays), or stereochemical impurities .

- Resolution Workflow :

- Validate purity via HPLC and H NMR integration.

- Re-test activity in standardized assays (e.g., fixed DMSO concentration ≤0.1%).

- Compare results across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to rule out cell-specific effects .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADME Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate:

- Lipophilicity (LogP) : ~1.2 (suggests moderate blood-brain barrier penetration).

- Metabolic Stability : CYP3A4-mediated oxidation predicted as primary metabolic pathway .

- Docking Studies : AutoDock Vina or Glide can model interactions with targets (e.g., serotonin receptors) to guide SAR studies .

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.